molecular formula C10H14O2 B087031 1,4-Diethoxybenzene CAS No. 122-95-2

1,4-Diethoxybenzene

Cat. No. B087031
CAS RN: 122-95-2
M. Wt: 166.22 g/mol
InChI Key: VWGNFIQXBYRDCH-UHFFFAOYSA-N
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Description

1,4-Diethoxybenzene is an organic compound with the formula C10H14O2 . It is used as a pharmaceutical intermediate . It is also used in some paints and as a diazo dye . In addition, it is used in perfumes and flavors due to its floral odor .


Synthesis Analysis

1,4-Diethoxybenzene is produced by the methylation of hydroquinone using dimethylsulfate and an alkali . Another method involves reacting hydroquinone dimethyl ether with elemental chlorine under the catalysis of titanium tetrachloride .


Molecular Structure Analysis

The molecular formula of 1,4-Diethoxybenzene is C10H14O2 . The molecule contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ether (aromatic) groups .


Chemical Reactions Analysis

Ethers like 1,4-Diethoxybenzene may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

1,4-Diethoxybenzene has a molecular weight of 166.217 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 88.2±19.4 °C . It is slightly soluble in water but very soluble in ether and benzene .

Scientific Research Applications

  • Ferroelastic Deformability in Organic Solids :

    • Engel and Takamizawa (2018) investigated the ferroelasticity of 1,4-diethoxybenzene, revealing its potential in mechanical damping and soft robotics. This research highlights the compound's ability to undergo deformations while maintaining single-crystal character, which is uncommon in organic crystals. This deformability could be useful in developing materials for absorbing mechanical shocks (Engel & Takamizawa, 2018).
  • Electrochemical Polymerization :

    • Yamamoto et al. (1988) explored the electro-oxidative polymerization of p-dialkoxybenzenes, including 1,4-diethoxybenzene. This process involves forming polymers via an electrophilic reaction of cation radicals of benzene, indicating potential applications in materials science (Yamamoto et al., 1988).
  • Arene-Arene Interactions and Alkoxy Chain Packing :

    • Kooijman et al. (1996) studied the crystal structure of 1,4-didecyloxybenzene, a compound closely related to 1,4-diethoxybenzene. Their work highlights the importance of edge-face arene-arene interactions and alkoxy chain packing in determining crystal structures. This study is relevant for understanding the structural properties of similar diethoxybenzene compounds (Kooijman et al., 1996).
  • Catholyte Materials for Non-aqueous Redox Flow Batteries :

    • Zhang et al. (2017) researched 1,4-dimethoxybenzene derivatives, including 1,4-diethoxybenzene, as catholyte materials in non-aqueous redox flow batteries. They focused on enhancing chemical stability in the oxidized form of these materials, aiming to improve battery performance and sustainability (Zhang et al., 2017).
  • Conducting Polymers from Low Oxidation Potential Monomers :

    • Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene. These compounds, due to their low oxidation potentials, are stable in conducting forms and have implications in the development of novel conducting polymers (Sotzing et al., 1996).
  • Anti-Inflammatory Activity of Derivatives :

    • Labanauskas et al. (2005) synthesized 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives, which exhibited anti-inflammatory activity. This research suggests potential pharmacological applications of 1,4-diethoxybenzene derivatives (Labanauskas et al., 2005).

Safety And Hazards

1,4-Diethoxybenzene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not come into contact with combustible substances . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1,4-diethoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNFIQXBYRDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059549
Record name Benzene, 1,4-diethoxy-
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Molecular Weight

166.22 g/mol
Source PubChem
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Product Name

1,4-Diethoxybenzene

CAS RN

122-95-2
Record name 1,4-Diethoxybenzene
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Record name 1,4-Diethoxybenzene
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Record name 1,4-Diethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
M Haisa, S Kashino - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
The crystal structure of 1, 4-diethoxybenzene has been determined from visually estimated Cu Ka X-ray data. The crystals are monoclinic, space group P2 I, with a= 9.518 (6), b= 7.61 (1)…
Number of citations: 20 scripts.iucr.org
Y Zhang, C Yu, M Ouyang, N Wang… - Polymers and Polymer …, 2012 - journals.sagepub.com
A novel light-emitting conjugated copolymer based on 1, 4-diethoxybenzene (DEB) and 3-methylthiophene (MTh) is polymerized electrochemically in acetonitrile containing …
Number of citations: 1 journals.sagepub.com
M Ouyang, ZW Yu, Y Xu, YJ Zhang… - Advanced Materials …, 2011 - Trans Tech Publ
Copolymers based on 1, 4-diethoxybenzene (DEB) and 3, 4-ethylenedioxythiophene (EDOT) were electrochemically synthesized and characterized. The structures of the copolymers …
Number of citations: 3 www.scientific.net
ER Engel, S Takamizawa - Angewandte Chemie International …, 2018 - Wiley Online Library
Ferroelasticity involves the generation of spontaneous strain in a solid by the application of mechanical stress. The phenomenon has been well‐studied in metal alloys but relatively …
Number of citations: 46 onlinelibrary.wiley.com
T Ogoshi, Y Shimada, Y Sakata, S Akine… - Journal of the …, 2017 - ACS Publications
Colored crystals of pillar[5]arene containing one benzoquinone unit were found to exhibit alkane-shape-selective vapochromic behavior. Activated pillar[5]arene crystals, prepared by …
Number of citations: 114 pubs.acs.org
DR Henton, RA McCreery… - The Journal of Organic …, 1980 - ACS Publications
The anodic oxidation of 12 functionalized 1, 4-dimethoxybenzene derivatives and 8 functionalized 1, 4-dimethoxynaphthalenes has been studied under a variety of conditions. Many …
Number of citations: 99 pubs.acs.org
YH Kim, CJ Cha, KH Engesser, SJ Kim - Chemosphere, 2008 - Elsevier
Various substrate specificity groups of alkyl ether (AE)-degrading Actinobacteria coexisted in activated sewage sludge of a mixed wastewater treatment. There were substrate niche …
Number of citations: 15 www.sciencedirect.com
E Li, K Jie, Y Zhou, R Zhao… - Journal of the American …, 2018 - ACS Publications
Postsynthetic modification in crystalline solids without disruption of crystallinity is very important for exerting control that is unattainable over chemical transformation in solution. This has …
Number of citations: 72 pubs.acs.org
AM Islor, B Garudachari, T Gerber… - … -New Crystal Structures, 2013 - degruyter.com
Redetermination of the structure of 1,4-diethoxybenzene, C10H14O2 Page 1 Redetermination of the structure of 1,4-diethoxybenzene, C10H14O2 Arun M. IslorI, B. GarudachariI, Thomas …
Number of citations: 7 www.degruyter.com
M Rashvand Avei, S Etezadi, B Captain… - Communications …, 2020 - nature.com
While oxidized pillar[5]arenes with 1-5 benzoquinone units are known, very few examples of oxidized pillar[6]arenes have been reported. We describe here the synthesis, …
Number of citations: 16 www.nature.com

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